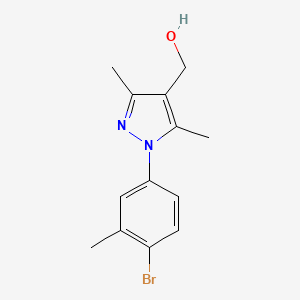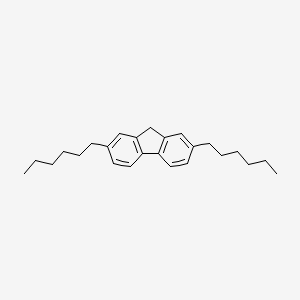
2,7-Di-n-hexyl-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Di-n-hexyl-fluorene (2,7-DHF) is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, crystalline compound with a molecular weight of 286.43 g/mol and a melting point of 128-130°C. 2,7-DHF is a derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH) with a nine-member aromatic ring system. It is a non-toxic, non-irritating, and non-carcinogenic compound that has been used as an alternative to fluorene in a variety of scientific research applications.
科学研究应用
2,7-Di-n-hexyl-fluorene has been used in a variety of scientific research applications, including organic synthesis, material science, and biochemistry. In organic synthesis, this compound is used as a starting material for the synthesis of other compounds, such as polycyclic aromatic hydrocarbons, polymers, and heterocyclic compounds. In material science, this compound is used in the synthesis of polymers and other materials, such as nanotubes and carbon nanofibers. In biochemistry, this compound is used as a model compound for the study of the structure and function of other molecules, such as proteins and enzymes.
作用机制
The mechanism of action of 2,7-Di-n-hexyl-fluorene is not well understood. However, it is believed that the compound interacts with other molecules through its aromatic ring structure, which can interact with other molecules through hydrogen bonding, van der Waals forces, and other non-covalent interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, the compound has been shown to have antioxidant and anti-inflammatory properties in vitro, and it has been suggested that it could be used as an anti-cancer agent. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi in vitro, suggesting that it could be used as an antimicrobial agent.
实验室实验的优点和局限性
2,7-Di-n-hexyl-fluorene is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive, non-toxic, and non-irritating, making it an ideal choice for use in laboratory experiments. However, the compound is not very soluble in water, making it difficult to use in experiments that require the use of aqueous solutions. In addition, the compound is not very stable, making it difficult to store for long periods of time.
未来方向
There are a number of potential future directions for the use of 2,7-Di-n-hexyl-fluorene in scientific research. These include the development of new synthetic methods for the synthesis of other compounds, the development of new materials and polymers, the development of new methods for the study of proteins and enzymes, and the development of new drugs and therapeutic agents. In addition, this compound could be used as a starting material for the synthesis of other PAHs, which could be used for a variety of applications, such as the development of new catalysts and the synthesis of new materials.
合成方法
2,7-Di-n-hexyl-fluorene can be synthesized from fluorene via a variety of methods. One of the most commonly used methods is the Diels-Alder reaction, which involves the reaction of fluorene with a dienophile such as maleic anhydride or maleic acid. This reaction produces this compound as the major product, with a yield of up to 80%. Other methods of synthesis include the use of a Grignard reagent, the use of a Friedel-Crafts alkylation reaction, or the use of a Wittig reaction.
属性
IUPAC Name |
2,7-dihexyl-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34/c1-3-5-7-9-11-20-13-15-24-22(17-20)19-23-18-21(14-16-25(23)24)12-10-8-6-4-2/h13-18H,3-12,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRMMSIJPDMTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





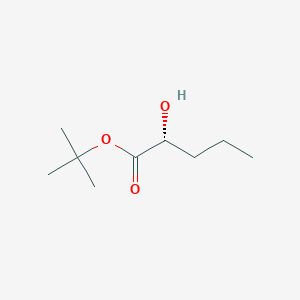

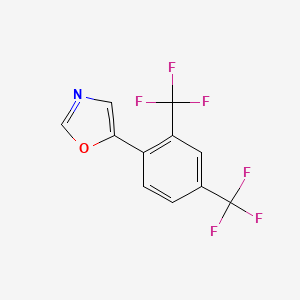
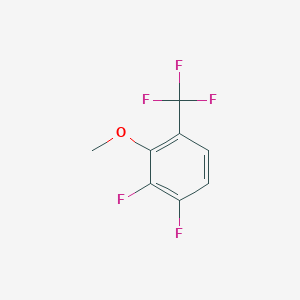
![3-{[(t-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356254.png)
![3-{[(t-Butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356259.png)
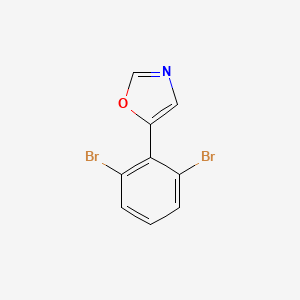
![3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)
![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)
